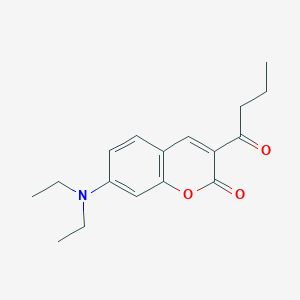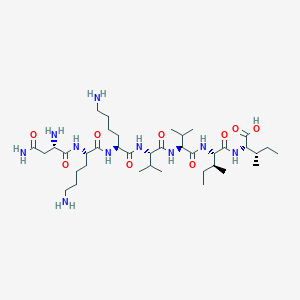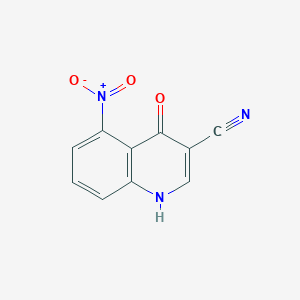propanedinitrile CAS No. 647839-35-8](/img/structure/B12581296.png)
[(6-Chloropyridin-3-yl)methyl](prop-1-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine ring attached to a propanedinitrile group through a prop-1-en-1-yl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and propanedinitrile.
Formation of Intermediate: The 6-chloropyridine is reacted with a suitable alkylating agent to form the intermediate [(6-Chloropyridin-3-yl)methyl] compound.
Coupling Reaction: The intermediate is then coupled with prop-1-en-1-yl group under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (6-Chloropyridin-3-yl)methylpropanedinitrile involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile groups.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. The propanedinitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
[(6-Chloropyridin-3-yl)methyl]methylamine: Similar structure but with a methylamine group instead of propanedinitrile.
[(6-Chloropyridin-3-yl)methyl]methanol: Contains a hydroxyl group instead of propanedinitrile.
[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine: Features an imidazolidin-2-imine group.
Uniqueness
(6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
647839-35-8 |
|---|---|
Molecular Formula |
C12H10ClN3 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C12H10ClN3/c1-2-5-12(8-14,9-15)6-10-3-4-11(13)16-7-10/h2-5,7H,6H2,1H3 |
InChI Key |
JNJGVKCEBLBNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC1=CN=C(C=C1)Cl)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



propanedinitrile](/img/structure/B12581234.png)

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)


